KGDS

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

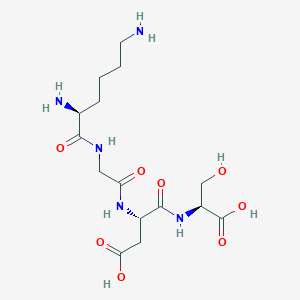

C15H27N5O8 |

|---|---|

Peso molecular |

405.40 g/mol |

Nombre IUPAC |

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H27N5O8/c16-4-2-1-3-8(17)13(25)18-6-11(22)19-9(5-12(23)24)14(26)20-10(7-21)15(27)28/h8-10,21H,1-7,16-17H2,(H,18,25)(H,19,22)(H,20,26)(H,23,24)(H,27,28)/t8-,9-,10-/m0/s1 |

Clave InChI |

XCGXUKBVSBWLPJ-GUBZILKMSA-N |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N |

SMILES canónico |

C(CCN)CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N |

Secuencia |

KGDS |

Origen del producto |

United States |

Foundational & Exploratory

The KGDS Peptide: A Technical Guide to its Structure, Function, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The tetrapeptide KGDS (Lysyl-Glycyl-Aspartyl-Serine) is a synthetic peptide that has garnered significant interest in the fields of biochemistry, pharmacology, and materials science. As a mimetic of the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins like fibronectin, the this compound peptide serves as a valuable tool for studying cell adhesion, platelet aggregation, and for the development of targeted therapeutics and novel biomaterials. This technical guide provides a comprehensive overview of the core structure of the this compound peptide, its interaction with cellular receptors, associated signaling pathways, and detailed experimental protocols for its synthesis and use in research settings.

Core Structure of the this compound Peptide

The fundamental structure of the this compound peptide is a linear sequence of four amino acids: Lysine (B10760008) (K), Glycine (G), Aspartic Acid (D), and Serine (S).[1][2]

-

Amino Acid Sequence: Lys-Gly-Asp-Ser

-

Molecular Formula: C15H27N5O8

The peptide features a free amine group at the N-terminus (Lysine) and a free carboxyl group at the C-terminus (Serine), unless modified. The side chains of the constituent amino acids confer the peptide its specific chemical properties. The lysine residue provides a primary amine and a positive charge at physiological pH. The aspartic acid residue provides a carboxylic acid group and a negative charge. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone. The serine residue presents a hydroxyl group, which can be a site for post-translational modifications such as phosphorylation, although this is not intrinsic to the basic this compound structure.

Common Modifications:

While the core structure is a simple tetrapeptide, this compound can be modified to enhance its stability, bioavailability, or to facilitate conjugation to other molecules. Common modifications can include:

-

N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges and can increase the peptide's resistance to exopeptidases.

-

Cyclization: Creating a cyclic version of a KGD-containing peptide can constrain its conformation, potentially leading to higher receptor affinity and specificity.

-

Conjugation: The peptide can be conjugated to various moieties such as fluorescent dyes (e.g., FITC), biotin, or larger molecules like proteins and nanoparticles for experimental or therapeutic purposes.

Interaction with Integrins and Signaling Pathways

The biological activity of the this compound peptide is primarily mediated through its interaction with integrins, a family of transmembrane cell adhesion receptors. Specifically, this compound is recognized as a ligand for the platelet integrin GPIIb/IIIa (also known as αIIbβ3).[1][2] This integrin is the most abundant receptor on platelets and plays a crucial role in hemostasis and thrombosis by binding to fibrinogen and other ligands containing the RGD or a similar sequence.

Upon platelet activation by agonists such as thrombin or ADP, the GPIIb/IIIa receptor undergoes a conformational change, a process termed "inside-out" signaling, which increases its affinity for ligands. The binding of ligands like fibrinogen or this compound to the activated GPIIb/IIIa receptor initiates "outside-in" signaling, leading to further platelet activation, aggregation, and thrombus formation.

The KGD sequence in this compound mimics the RGD sequence in fibrinogen, allowing it to bind to the same site on GPIIb/IIIa. By competing with fibrinogen for binding, this compound peptides can inhibit platelet aggregation.

Below is a diagram illustrating the simplified signaling pathway of GPIIb/IIIa activation and the role of this compound.

Quantitative Data

The binding affinity of short linear peptides like this compound to integrins is generally in the micromolar range. While specific binding constants for the linear this compound tetrapeptide are not extensively reported, data from related RGD and KGD peptides provide a valuable reference for its expected potency. The affinity can be significantly influenced by factors such as peptide cyclization and the specific integrin subtype.

| Peptide/Ligand | Target Integrin | Assay Type | Binding Affinity (IC50 / Kd) | Reference |

| YRGDSPLGGAKQAGDV | GPIIb/IIIa | Monoclonal Antibody Binding Inhibition | IC50: 48 µM | [3] |

| YNRGDS | Purified GPIIb/IIIa | Equilibrium Dialysis | Kd: 1.0 ± 0.2 µM | [4] |

| GRGDSP | Platelets | Fibrinogen Binding Inhibition | 10 - 200 µM range | [5] |

| Engineered AgRP (RGD-containing) | αvβ3 | Cell Binding | Kd: 15 nM - 780 pM | |

| OP-G2 (mAb) | GPIIb/IIIa (activated) | Quantitative Binding | Kd: 4.9 nmol/L |

Note: IC50 is the half maximal inhibitory concentration. Kd is the equilibrium dissociation constant. Lower values indicate higher affinity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Lys(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Aspartic Acid):

-

In a separate tube, dissolve Fmoc-Asp(OtBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Gly-OH and then for Fmoc-Lys(Boc)-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the this compound peptide by mass spectrometry and analytical HPLC.

Cell Adhesion Assay

This protocol describes a method to assess the ability of this compound to inhibit cell adhesion to a fibronectin-coated surface.

Materials:

-

96-well tissue culture plates

-

Fibronectin

-

This compound peptide and a control peptide (e.g., KGES)

-

Cell line expressing GPIIb/IIIa or another relevant integrin (e.g., K562 cells transfected with αIIbβ3)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Crystal Violet stain

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound peptide or the control peptide for 30 minutes at 37°C.

-

Seeding: Add the cell-peptide suspension to the fibronectin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol (B129727) and stain with 0.5% crystal violet for 20 minutes.

-

Quantification: Wash away excess stain, air dry, and solubilize the stain with a solubilizing agent (e.g., 10% acetic acid). Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Analysis: Compare the absorbance of wells treated with this compound to the control wells to determine the inhibition of cell adhesion.

Competitive Binding Assay

This protocol outlines a method to determine the inhibitory constant (Ki) of this compound for the GPIIb/IIIa receptor using a radiolabeled ligand.

Materials:

-

Purified GPIIb/IIIa receptor

-

Radiolabeled ligand for GPIIb/IIIa (e.g., ¹²⁵I-fibrinogen or a high-affinity ¹²⁵I-labeled RGD mimetic)

-

This compound peptide at various concentrations

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)

-

Filtration apparatus with glass fiber filters

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the purified GPIIb/IIIa receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the this compound peptide in the assay buffer. Include control tubes with no competitor and tubes for non-specific binding (with a large excess of unlabeled ligand).

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 1-3 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the free ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

-

Conclusion

The this compound peptide, with its simple yet biologically significant structure, continues to be a valuable tool in biomedical research. Its ability to interact with integrins, particularly GPIIb/IIIa, makes it a key molecule for investigating the mechanisms of cell adhesion and for designing novel anti-thrombotic agents and targeted drug delivery systems. The experimental protocols detailed in this guide provide a foundation for the synthesis, characterization, and functional analysis of this compound, enabling researchers to further explore its potential in various scientific and therapeutic applications.

References

- 1. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

The KGDS Peptide: A Technical Guide to its Function and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lys-Gly-Asp (KGD) peptide sequence has emerged as a significant motif in the study of cell adhesion and integrin-mediated signaling. As a key component of certain disintegrins, such as barbourin (B1177368), the KGDS peptide exhibits a notable specificity for the αIIbβ3 integrin, also known as the fibrinogen receptor on platelets. This specificity makes it a valuable tool for investigating the mechanisms of platelet aggregation and a potential starting point for the development of novel anti-thrombotic agents. This technical guide provides a comprehensive overview of the this compound peptide, its function, relevant quantitative data from analogous peptides, detailed experimental protocols for its characterization, and a visualization of its role in cellular signaling pathways.

Core Function and Mechanism of Action

The primary function of the this compound peptide is to act as a competitive antagonist of the αIIbβ3 integrin.[1][2] Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The αIIbβ3 integrin is predominantly expressed on platelets and plays a crucial role in hemostasis and thrombosis by binding to fibrinogen, which bridges adjacent platelets, leading to aggregation.

The this compound sequence mimics the Arg-Gly-Asp (RGD) recognition motif found in fibrinogen and other extracellular matrix proteins. By binding to the RGD-binding pocket on the αIIbβ3 integrin, the this compound peptide competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation.[3] The substitution of the positively charged amino acid lysine (B10760008) for arginine in the KGD sequence of barbourin is responsible for its high specificity for the αIIbβ3 integrin over other integrins that also recognize the RGD motif.[1]

Quantitative Data

| Peptide | Assay | Target | Value | Reference(s) |

| GRGDS | ADP-induced platelet aggregation | Human Platelets | IC50: 100 µM | [4] |

| RGDS | Inhibition of fibrinogen binding | Human Platelets | Ki: 12 ± 2 µM | [5] |

| RGDS | Inhibition of fibrinogen fragment binding | Human Platelets | Ki: 15 ± 3 µM | [5] |

| Engineered AgRP Peptides | Binding to αvβ3 integrin-expressing cells | K562-αvβ3 cells | Kd: 15 nM to 780 pM | [6] |

| Fisetin | Arachidonic acid-induced platelet aggregation | Rabbit Platelets | IC50: 22 µM | [7] |

| Kaempferol | Arachidonic acid-induced platelet aggregation | Rabbit Platelets | IC50: 20 µM | [7] |

| Quercetin | Arachidonic acid-induced platelet aggregation | Rabbit Platelets | IC50: 13 µM | [7] |

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of the this compound peptide on platelet aggregation induced by an agonist such as ADP.

a. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from a healthy, consenting donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red blood cells and white blood cells.

-

Carefully collect the supernatant PRP.

b. Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a small volume of PRP (e.g., 250 µL) into an aggregometer cuvette with a stir bar.

-

Add the this compound peptide at various final concentrations and incubate for a short period (e.g., 2-5 minutes). A vehicle control (e.g., saline) should be run in parallel.

-

Initiate platelet aggregation by adding an agonist such as ADP (final concentration ~10 µM).

-

Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to platelet aggregation.

-

Calculate the percentage of inhibition by comparing the aggregation in the presence of the this compound peptide to the vehicle control.

Cell Adhesion Assay

This protocol describes how to evaluate the ability of the this compound peptide to inhibit cell adhesion to a surface coated with an integrin ligand, such as fibrinogen.

a. Plate Coating:

-

Dilute fibrinogen in a suitable buffer (e.g., PBS) to a final concentration of 10-20 µg/mL.

-

Add the fibrinogen solution to the wells of a 96-well plate and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound fibrinogen.

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.[8]

-

Wash the wells again with PBS.

b. Adhesion Inhibition:

-

Prepare a suspension of platelets or other cells expressing αIIbβ3 integrin in a suitable buffer.

-

Pre-incubate the cells with varying concentrations of the this compound peptide for 15-30 minutes at 37°C.

-

Add the cell suspension to the fibrinogen-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

c. Quantification of Adherent Cells:

-

Fix the adherent cells with a fixative such as 4% paraformaldehyde for 15 minutes.

-

Stain the cells with a 0.1% crystal violet solution for 10-20 minutes.[9]

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain by adding a solution such as 1% SDS.[9]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Signaling Pathways and Visualizations

The this compound peptide primarily functions by blocking the interaction between fibrinogen and the αIIbβ3 integrin on platelets. This inhibition prevents the "outside-in" signaling cascade that normally follows integrin ligation and leads to platelet activation and aggregation. While the specific downstream effects of this compound are centered on this blockade, a related peptide, KRDS, has been shown to inhibit the tyrosine phosphorylation of specific substrates involved in platelet activation, suggesting a potential intracellular signaling impact beyond simple competitive inhibition.[10]

Caption: this compound peptide competitively inhibits fibrinogen binding to αIIbβ3 integrin.

Caption: Workflow for a this compound peptide-mediated cell adhesion inhibition assay.

Conclusion

The this compound peptide represents a specific and potent tool for the investigation of αIIbβ3 integrin-mediated processes, particularly platelet aggregation. Its specificity, derived from the conservative lysine-for-arginine substitution, offers advantages in dissecting the roles of this specific integrin in various physiological and pathological contexts. The experimental protocols and data provided in this guide serve as a foundational resource for researchers aiming to utilize the this compound peptide in their studies. Further research into the precise binding kinetics and downstream signaling effects of the this compound peptide will undoubtedly enhance its utility in both basic research and the development of novel therapeutic strategies for thrombotic diseases.

References

- 1. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. KRDS, a peptide derived from human lactotransferrin, inhibits thrombin-induced thromboxane synthesis by a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The KGDS Peptide and its Interaction with Integrin GPIIb/IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin GPIIb/IIIa (also known as αIIbβ3) is a key receptor on the surface of platelets that plays a pivotal role in hemostasis and thrombosis. Upon platelet activation, GPIIb/IIIa undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. This binding is crucial for platelet aggregation and the formation of a stable thrombus. The recognition site for many ligands, including fibrinogen, involves the Arg-Gly-Asp (RGD) sequence. The KGDS (Lys-Gly-Asp-Ser) peptide, a sequence found in some extracellular matrix proteins, represents a variation of this motif and has been investigated for its potential to modulate GPIIb/IIIa activity. This technical guide provides an in-depth overview of the interaction between the this compound peptide and integrin GPIIb/IIIa, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Data Presentation: Quantitative Analysis of Peptide-GPIIb/IIIa Interaction

While direct quantitative binding data for the this compound peptide with GPIIb/IIIa is not extensively available in the literature, comparative studies and data from the closely related KRDS (Lys-Arg-Asp-Ser) peptide provide valuable insights into its inhibitory potential.

| Peptide | Assay | Target | Parameter | Value | Reference |

| RGDS | Inhibition of Fibrinogen Binding | Platelets | Potency | More potent than this compound | [1] |

| This compound | Inhibition of Fibrinogen Binding | Platelets | Potency | Less potent than RGDS | [1] |

| KRDS | ADP-Induced Platelet Aggregation | Human Platelets | IC50 | 350 µM | |

| KRDS | Fibrinogen Binding Inhibition | Human Platelets | IC50 | 360 µM | |

| RGDS | Fibrinogen Binding Inhibition | Human Platelets | Ki | 12 ± 2 µM | [2] |

Note: The IC50 values for KRDS provide an estimated range for the biological activity of this compound. Further direct experimental validation is recommended for precise quantification.

Signaling Pathways

The binding of ligands to integrin GPIIb/IIIa can initiate "outside-in" signaling, leading to various cellular responses. While the specific signaling cascade initiated by the this compound peptide has not been fully elucidated, studies on the related KRDS peptide demonstrate an inhibitory effect on thrombin-induced signaling pathways in platelets. Specifically, KRDS has been shown to inhibit the tyrosine phosphorylation of several substrates that are crucial for GPIIb/IIIa activation and subsequent platelet aggregation[3]. This suggests that KGD-containing peptides may interfere with the downstream signaling events necessary for full platelet activation and thrombus formation.

Below is a generalized diagram of the outside-in signaling pathway for integrin GPIIb/IIIa, which may be modulated by the binding of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between peptides like this compound and integrin GPIIb/IIIa.

Solid-Phase Receptor-Ligand Binding Assay

This assay is used to determine the ability of a peptide to inhibit the binding of a natural ligand (e.g., fibrinogen) to purified and immobilized GPIIb/IIIa.

Methodology:

-

Coating: Purified human platelet GPIIb/IIIa is diluted in a suitable buffer (e.g., Tris-HCl) and added to the wells of a high-binding microtiter plate. The plate is incubated overnight at 4°C to allow for protein adsorption.

-

Blocking: The wells are washed with a wash buffer (e.g., Tris-HCl with Tween-20) to remove unbound receptor. A blocking buffer, typically containing bovine serum albumin (BSA), is then added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding of subsequent reagents.

-

Competitive Binding: After washing the wells to remove the blocking buffer, solutions containing a constant concentration of labeled fibrinogen (e.g., horseradish peroxidase-conjugated fibrinogen) and serial dilutions of the this compound peptide are added to the wells.

-

Incubation: The plate is incubated for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding between the labeled fibrinogen and the this compound peptide to the immobilized GPIIb/IIIa.

-

Washing: The wells are washed multiple times to remove unbound labeled fibrinogen and peptide.

-

Detection: A substrate solution for the label is added to each well. For HRP-conjugated fibrinogen, a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine) is used. The reaction is allowed to proceed for a set time.

-

Measurement: The reaction is stopped (e.g., with sulfuric acid), and the signal (e.g., absorbance) is measured using a microplate reader.

-

Data Analysis: The signal is inversely proportional to the concentration of the competing this compound peptide. The data is plotted as percent inhibition versus peptide concentration, and the IC50 value (the concentration of peptide that inhibits 50% of labeled fibrinogen binding) is calculated.

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit the adhesion of platelets to a surface coated with a GPIIb/IIIa ligand.

Methodology:

-

Coating: Microplate wells are coated with a GPIIb/IIIa ligand, such as fibrinogen, by incubating a solution of the protein in the wells overnight at 4°C.

-

Blocking: The wells are washed and then blocked with BSA to prevent non-specific platelet adhesion.

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation. Platelets are then isolated from the PRP and washed to remove plasma proteins.

-

Peptide Incubation: The washed platelets are resuspended in a suitable buffer and pre-incubated with various concentrations of the this compound peptide for a short period (e.g., 15-30 minutes) at room temperature.

-

Adhesion: The platelet-peptide mixture is added to the fibrinogen-coated wells.

-

Incubation: The plate is incubated at 37°C for a defined time (e.g., 30-60 minutes) to allow for platelet adhesion.

-

Washing: Non-adherent platelets are removed by gentle washing.

-

Quantification: The number of adherent platelets is quantified. A common method is to label the platelets with a fluorescent dye, such as Calcein-AM, before the adhesion step. After washing, the fluorescence intensity in each well is measured, which is proportional to the number of adherent cells.

-

Data Analysis: The fluorescence readings are used to calculate the percentage of adhesion inhibition at each peptide concentration, from which an IC50 value can be determined.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of the kinetics and affinity of the interaction between a peptide and a protein.

Methodology:

-

Immobilization: Purified GPIIb/IIIa (ligand) is covalently immobilized onto the surface of a sensor chip using standard amine coupling chemistry.

-

Equilibration: A running buffer is flowed over the sensor chip to establish a stable baseline signal.

-

Association: Solutions of the this compound peptide (analyte) at various concentrations are injected over the sensor surface at a constant flow rate. The binding of the peptide to the immobilized GPIIb/IIIa causes a change in the refractive index at the sensor surface, which is detected as an increase in resonance units (RU). This is the association phase.

-

Dissociation: After the injection of the peptide, the running buffer is flowed over the chip again. The dissociation of the peptide from the GPIIb/IIIa results in a decrease in the RU signal. This is the dissociation phase.

-

Regeneration: A regeneration solution is injected to remove any remaining bound peptide, preparing the sensor surface for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software. By fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model), the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) can be determined.

Conclusion

The this compound peptide represents a modification of the canonical RGD integrin-binding motif. While it exhibits a lower potency in inhibiting fibrinogen binding to GPIIb/IIIa compared to RGDS, it still demonstrates the ability to interact with this critical platelet receptor. The related KRDS peptide shows inhibitory activity on platelet aggregation and signaling in the micromolar range, suggesting a similar potential for this compound. The experimental protocols detailed in this guide provide a robust framework for the further quantitative characterization of the this compound-GPIIb/IIIa interaction and for exploring its potential as a modulator of platelet function in research and drug development settings. Further studies are warranted to precisely determine the binding kinetics and affinity of this compound for GPIIb/IIIa and to fully elucidate its specific effects on downstream signaling pathways.

References

- 1. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KRDS, a peptide derived from human lactotransferrin, inhibits thrombin-induced thromboxane synthesis by a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The KGDS Peptide: An In-depth Technical Guide to its Role in Cell Adhesion Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide sequence Lys-Gly-Asp-Ser (KGDS) has emerged as a significant motif in the study of cell adhesion, acting as a modulator of integrin-mediated cellular interactions. Functionally analogous to the well-characterized Arg-Gly-Asp (RGD) sequence, the this compound peptide is recognized by specific integrin receptors, thereby influencing a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound peptide's core functions, its mechanism of action, and its applications in cell adhesion research, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Core Concepts: this compound Peptide and Integrin Binding

The this compound sequence is a recognition motif for several members of the integrin family of transmembrane receptors. Integrins are heterodimeric proteins, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The binding of ligands like this compound to integrins can trigger "outside-in" signaling cascades that regulate cell behavior, including adhesion, migration, proliferation, and survival.

The primary target of KGD-containing peptides, including by extension this compound, is the platelet integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). This interaction is critical in the process of thrombosis, where the binding of fibrinogen to αIIbβ3 mediates platelet aggregation. The this compound peptide, by mimicking a binding site within fibrinogen, can act as a competitive inhibitor of this interaction.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

While specific binding affinity data for the linear this compound peptide is not extensively documented, studies on closely related KGD-containing peptides and modified sequences provide valuable quantitative insights into their interaction with integrins, particularly αIIbβ3.

| Peptide/Compound | Target Integrin | Assay Type | Value | Citation |

| KGDRR (KGD-based αIIbβ3 antagonist) | αIIbβ3 | Platelet Aggregation Inhibition (ADP-induced) | IC50: not specified | [1] |

| KGDRR | αIIbβ3 | Platelet Aggregation Inhibition (Collagen-induced) | IC50: not specified | [1] |

| KGDRR | αIIbβ3 | Platelet Aggregation Inhibition (U46619-induced) | IC50: not specified | [1] |

| Cyclic KGD heptapeptide | αIIbβ3 | Platelet Aggregation Inhibition (Thrombin-induced) | Inhibition at 10 µg/ml | [2] |

| Bridged Peptide (Y-HHLGGAKQAGDV(G)9RGDS) | αIIbβ3 (on RGDS-activated platelets) | Binding Assay | Kd = 8.9 ± 1.3 x 10⁻⁷ M | |

| Bridged Peptide (Y-HHLGGAKQAGDV(G)9RGDS) | αIIbβ3 (on ADP-activated platelets) | Binding Assay | Kd = 3.1 ± 0.5 x 10⁻⁷ M | |

| RGDS | αIIbβ3 | Inhibition of Bridged Peptide Binding | IC50 = 32 ± 2.6 µM | |

| γ 400-411 (HHLGGAKQAGDV) | αIIbβ3 | Inhibition of Bridged Peptide Binding | IC50 = 102 ± 4.1 µM | |

| RGDS | αvβ3 | Competitive ELISA | IC50 = 89 nM | [3] |

| GRGDSPK | αvβ3 | Competitive ELISA | IC50 = 12.2 nM | [3] |

Signaling Pathways

The binding of this compound to integrins, particularly αIIbβ3 on platelets, initiates a cascade of intracellular signaling events known as outside-in signaling. This process is crucial for amplifying the initial adhesion signal and mediating downstream cellular responses. Key signaling molecules involved include Src family kinases and Focal Adhesion Kinase (FAK).

Figure 1: Integrin-mediated outside-in signaling cascade initiated by this compound peptide binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the function of the this compound peptide in cell adhesion.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a surface coated with the this compound peptide.

Workflow:

Figure 2: Workflow for a typical cell adhesion assay.

Detailed Protocol:

-

Plate Coating:

-

Prepare a stock solution of this compound peptide in sterile phosphate-buffered saline (PBS).

-

Dilute the this compound stock solution to desired concentrations (e.g., 1, 10, 50, 100 µg/mL).

-

Add 100 µL of the peptide solutions to the wells of a 96-well tissue culture plate. Use PBS alone as a negative control and a known adhesion-promoting peptide like GRGDSP as a positive control.

-

Incubate the plate at 37°C for 1-2 hours or overnight at 4°C to allow the peptide to adsorb to the surface.

-

-

Blocking:

-

Aspirate the peptide solution from the wells.

-

Wash each well three times with 200 µL of sterile PBS.

-

Add 200 µL of a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well to block non-specific cell binding.

-

Incubate for 1 hour at 37°C.

-

Aspirate the blocking solution and wash the wells three times with PBS.

-

-

Cell Seeding:

-

Harvest cells of interest (e.g., platelets, fibroblasts, or endothelial cells) and resuspend them in a serum-free medium to a final concentration of 1 x 10⁵ cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

-

Adhesion:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 30, 60, or 90 minutes).

-

-

Washing:

-

Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.

-

-

Quantification:

-

Adherent cells can be quantified using various methods, such as Crystal Violet staining or a metabolic assay (e.g., MTS or MTT).

-

For Crystal Violet Staining:

-

Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash with water and stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid or 1% SDS solution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

-

Competitive Inhibition Assay

This assay determines the ability of the this compound peptide to inhibit cell adhesion to a substrate coated with an integrin ligand (e.g., fibrinogen or fibronectin).

Workflow:

Figure 3: Workflow for a competitive inhibition assay.

Detailed Protocol:

-

Plate Coating and Blocking:

-

Follow steps 1 and 2 from the Cell Adhesion Assay protocol, but coat the wells with an integrin ligand such as fibrinogen (e.g., 10 µg/mL) or fibronectin (e.g., 10 µg/mL).

-

-

Cell and Peptide Preparation:

-

Prepare a serial dilution of the this compound peptide in a serum-free medium.

-

Harvest and resuspend cells to a concentration of 2 x 10⁵ cells/mL in a serum-free medium.

-

In separate tubes, mix equal volumes of the cell suspension with the serially diluted this compound peptide solutions. Include a control with no peptide.

-

Pre-incubate the cell-peptide mixtures for 30 minutes at 37°C to allow the peptide to bind to the cell surface integrins.

-

-

Adhesion and Quantification:

-

Add 100 µL of each cell-peptide mixture to the ligand-coated and blocked wells.

-

Follow steps 4, 5, and 6 from the Cell Adhesion Assay protocol to allow for adhesion, wash away non-adherent cells, and quantify the remaining adherent cells.

-

-

Data Analysis:

-

Plot the percentage of cell adhesion (relative to the no-peptide control) against the logarithm of the this compound peptide concentration.

-

Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of this compound peptide that inhibits 50% of cell adhesion).

-

Applications in Drug Development and Research

The inhibitory properties of the this compound peptide on platelet aggregation make it a molecule of interest in the development of anti-thrombotic agents. By blocking the αIIbβ3 integrin, this compound and its derivatives can prevent the formation of platelet plugs, which are central to the pathophysiology of arterial thrombosis. Research is ongoing to develop more stable and potent KGD-based antagonists with improved pharmacokinetic profiles for clinical use.[1]

In the field of biomaterials, the this compound sequence can be immobilized onto surfaces to modulate cell behavior. By presenting a controlled density of this compound, researchers can influence the attachment, spreading, and differentiation of specific cell types, which is crucial for tissue engineering and regenerative medicine applications.

Conclusion

The this compound peptide is a valuable tool in cell adhesion research, providing a means to probe and modulate integrin-mediated cellular processes. Its role as a competitive inhibitor of integrin-ligand interactions, particularly in the context of platelet aggregation, highlights its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted functions of the this compound peptide. Further investigation into the specific binding kinetics of this compound with various integrins and its in vivo efficacy will continue to expand its applications in both basic research and clinical settings.

References

The KGDS Peptide: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide KGDS (Lys-Gly-Asp-Ser) is a synthetic peptide derived from the alpha-chain of human fibrinogen. It belongs to a class of short peptide sequences that have been pivotal in understanding cell adhesion and platelet aggregation. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of the this compound peptide, with a focus on its role as an inhibitor of platelet function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of hemostasis and thrombosis.

Discovery and Historical Context

The discovery of the this compound peptide is intrinsically linked to the broader exploration of the molecular basis of cell adhesion and the identification of the Arg-Gly-Asp (RGD) sequence as a key recognition motif for integrin receptors.

The Genesis of RGD and Related Peptides

The early 1980s marked a turning point in cell adhesion research with the discovery that the short peptide sequence Arg-Gly-Asp (RGD) is a primary cell attachment site within fibronectin. This seminal work laid the foundation for understanding how cells interact with the extracellular matrix. Subsequent research revealed that the RGD motif is a common feature in many adhesive proteins, including fibrinogen, vitronectin, and von Willebrand factor, and that it is recognized by a family of cell surface receptors known as integrins.

Identification of this compound from Fibrinogen

Following the characterization of the RGD sequence, researchers began to investigate other peptide sequences within adhesive proteins that might play a role in cell interactions. The tetrapeptide this compound emerged from studies on the alpha-chain of human fibrinogen. While the RGD sequence was identified as a potent inhibitor of fibrinogen binding to the platelet integrin receptor GPIIb/IIIa (αIIbβ3), the naturally occurring sequence in a key region of fibrinogen was found to be this compound. This led to the synthesis and characterization of the this compound peptide to evaluate its biological activity in comparison to the now well-established RGDS peptide.

Mechanism of Action: Inhibition of Platelet Aggregation

The primary biological function of the this compound peptide is its ability to inhibit platelet aggregation. This action is mediated through its interaction with the platelet integrin receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa or αIIbβ3).

The Role of GPIIb/IIIa in Platelet Aggregation

Glycoprotein IIb/IIIa is the most abundant receptor on the platelet surface, with approximately 80,000 copies per platelet. In resting platelets, GPIIb/IIIa is in a low-affinity state. Upon platelet activation by agonists such as thrombin, ADP, or collagen, an "inside-out" signaling cascade is initiated. This leads to a conformational change in GPIIb/IIIa, shifting it to a high-affinity state for its ligands, primarily fibrinogen. Divalent fibrinogen molecules then bridge adjacent activated platelets, leading to the formation of a platelet aggregate, a critical step in hemostasis and thrombosis.

Competitive Inhibition by this compound

The this compound peptide, like its counterpart RGDS, acts as a competitive antagonist of fibrinogen binding to activated GPIIb/IIIa. The Gly-Asp (GD) dipeptide is a crucial part of the recognition motif. By binding to the receptor, the this compound peptide physically obstructs the binding of the much larger fibrinogen molecule, thereby preventing the formation of platelet-platelet bridges and inhibiting aggregation.

Quantitative Data: A Comparative Perspective

Direct quantitative data for the this compound peptide, such as its IC50 for platelet aggregation inhibition or its binding affinity (Kd) for GPIIb/IIIa, is not as extensively documented in the literature as it is for the RGDS peptide. However, studies comparing the two provide valuable insights into the structure-activity relationship. The following tables summarize available quantitative data, with RGDS values provided as a benchmark for comparison.

| Peptide | Target | Assay | IC50 (μM) | Reference |

| RGDS | GPIIb/IIIa | Inhibition of ADP-induced platelet aggregation | 100 | [1] |

| RGDS | GPIIb/IIIa | Inhibition of plasma-vWF binding to platelets | 10.6 | [2] |

| RGDF | GPIIb/IIIa | Inhibition of fibrinogen binding | 4-5 times more potent than RGDS | [3] |

| GRGDS | GPIIb/IIIa | Inhibition of ADP-induced platelet aggregation | 100 | [1] |

Table 1: Inhibitory Concentrations (IC50) of RGD-related Peptides

| Peptide | Target | Assay | Ki (μM) | Reference |

| RGDS | GPIIb/IIIa | Competitive inhibition of intact fibrinogen binding | 12 ± 2 | [4] |

| RGDS | GPIIb/IIIa | Competitive inhibition of fibrinogen fragment 8D-50 binding | 15 ± 3 | [4] |

Table 2: Inhibition Constants (Ki) of RGDS Peptide

| Peptide/Ligand | Target | Assay | Kd (M) | Reference |

| Modified RGD-containing peptide | Platelets | Radioligand binding | 3.8 x 10⁻⁷ | [5] |

| Monoclonal Antibody OP-G2 (RGD-like) | Non-activated Platelets | Radioligand binding | 24.8 x 10⁻⁹ | [6] |

| Monoclonal Antibody OP-G2 (RGD-like) | Activated Platelets | Radioligand binding | 4.9 x 10⁻⁹ | [6] |

Table 3: Dissociation Constants (Kd) of RGD-related Ligands

Note: The lack of specific, consistently reported IC50 and Kd values for this compound in readily available literature highlights the greater focus on the RGDS motif in research and development.

Experimental Protocols

The discovery and characterization of the this compound peptide involved two primary experimental procedures: solid-phase peptide synthesis and in vitro platelet aggregation assays.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of the this compound tetrapeptide is achieved using the now-standard Solid-Phase Peptide Synthesis (SPPS) methodology, typically employing the Fmoc/tBu strategy.[7]

Principle: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus while being covalently attached to an insoluble resin support. The use of protecting groups for the α-amino group (temporary) and reactive side chains (permanent) prevents unwanted side reactions.

Detailed Methodology:

-

Resin Preparation:

-

Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30-60 minutes.

-

-

First Amino Acid Coupling (Serine):

-

If using an unloaded resin, couple the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) to the resin. This is typically done using a coupling agent like DIC/DMAP or by converting the amino acid to a more reactive species.

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF. This exposes a free amine for the next coupling step. Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, or Fmoc-Lys(Boc)-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA or NMM) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat this deprotection-coupling cycle for each amino acid in the sequence (Gly, Asp, Lys).

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically a strong acid solution such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups (tBu, OtBu, Boc).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

-

Platelet Aggregation Inhibition Assay

The inhibitory effect of the this compound peptide on platelet aggregation is typically assessed using light transmission aggregometry (LTA).[8][9][10]

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. An aggregometer measures this change in light transmission over time.

Detailed Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the platelets. The PPP is used as a blank (100% light transmission) in the aggregometer.

-

-

Platelet Aggregation Measurement:

-

Place a cuvette with a specific volume of PRP and a magnetic stir bar into the sample well of a platelet aggregometer pre-warmed to 37°C.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.

-

Add a known concentration of the this compound peptide (or a vehicle control) to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, to the cuvette.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

-

To determine the IC50 value of the this compound peptide, perform the assay with a range of peptide concentrations.

-

Plot the percentage inhibition of aggregation against the logarithm of the peptide concentration and fit the data to a dose-response curve. The IC50 is the concentration of the peptide that inhibits 50% of the maximal aggregation response.

-

Signaling Pathways

The interaction of this compound and related peptides with platelet receptors triggers or inhibits specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action.

GPIIb/IIIa Signaling in Platelets

The binding of ligands to GPIIb/IIIa initiates "outside-in" signaling, which reinforces and stabilizes the platelet aggregate. While this compound is an inhibitor of ligand binding, understanding the pathway it blocks is essential.

The KRDS Peptide: An Alternative Inhibitory Pathway

The KRDS (Lys-Arg-Asp-Ser) peptide, derived from human lactotransferrin, also inhibits platelet aggregation but through a distinct mechanism that involves the inhibition of tyrosine phosphorylation and subsequent downstream signaling.[5]

Conclusion and Future Directions

The this compound peptide, born from the foundational discoveries of RGD-mediated cell adhesion, has played a significant role in delineating the structural requirements for ligand binding to the platelet integrin GPIIb/IIIa. While much of the subsequent research and drug development has focused on the more potent RGDS motif and its cyclic derivatives, the study of this compound and other RGD variants remains crucial for a comprehensive understanding of integrin-ligand interactions. Future research may focus on leveraging the subtle differences in binding affinity and specificity between this compound and RGDS to design more selective integrin modulators. Furthermore, a more detailed elucidation of the downstream consequences of this compound binding, beyond simple competitive inhibition, could reveal novel aspects of integrin signaling. As our understanding of the complexities of hemostasis and thrombosis continues to evolve, the lessons learned from these pioneering short peptides will undoubtedly continue to inform the development of next-generation antithrombotic therapies.

References

- 1. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet-von Willebrand factor binding to platelets by adhesion site peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginyl-glycyl-aspartic acid sequences and fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KRDS, a peptide derived from human lactotransferrin, inhibits thrombin-induced thromboxane synthesis by a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of KGDS Peptide in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lys-Gly-Asp-Ser (KGDS) peptide and its role as an inhibitor of platelet aggregation. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for professionals in the fields of hematology, pharmacology, and drug development.

Introduction: The Final Common Pathway of Platelet Aggregation

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as heart attack and stroke. The final and obligatory step in platelet aggregation, irrespective of the initial agonist, is the binding of fibrinogen to the activated glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the platelet surface.[1] The GPIIb/IIIa receptor, also known as integrin αIIbβ3, is the most abundant receptor on the platelet surface.[2] Upon platelet activation by agonists like adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen.[3] Fibrinogen molecules then act as bridges, cross-linking adjacent platelets to form a stable aggregate.[1]

Short synthetic peptides containing specific recognition sequences can competitively inhibit this interaction. The most well-known of these is the Arg-Gly-Asp (RGD) sequence, found in adhesive proteins like fibrinogen.[1] The this compound peptide, containing a lysine (B10760008) residue in place of arginine, represents another such sequence that effectively inhibits platelet aggregation by targeting the GPIIb/IIIa receptor.

Mechanism of Action: Competitive Inhibition of Fibrinogen Binding

The primary mechanism by which the this compound peptide inhibits platelet aggregation is through competitive antagonism of the GPIIb/IIIa receptor. Peptides containing the KGD or RGD sequence mimic the binding motif of fibrinogen, allowing them to occupy the receptor's binding site.[4] By binding to the activated GPIIb/IIIa receptor, the this compound peptide physically obstructs the much larger fibrinogen molecule from cross-linking platelets, thereby preventing aggregation.[4] This blockade of the final common pathway makes this compound and similar peptides potent inhibitors of aggregation induced by a wide variety of physiological agonists.[1]

The following diagram illustrates the competitive inhibition mechanism.

Figure 1: Competitive inhibition of fibrinogen binding by this compound peptide.

Quantitative Analysis of Inhibitory Activity

The efficacy of RGD- and KGD-based peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit platelet aggregation by 50%. The table below summarizes key quantitative data from studies on this compound-related peptides and the benchmark inhibitor, RGDS.

| Peptide | Agonist | Assay Type | IC50 / Effective Concentration | Source |

| Cyclic KGD (Heptapeptide) | Thrombin (0.1 U/ml) | Platelet Aggregation | 10 µg/ml (Inhibitory Concentration) | [5] |

| KRDS (Lys-Arg-Asp-Ser) | ADP | Platelet Aggregation | 350 µM | [6] |

| RGDS (Arg-Gly-Asp-Ser) | ADP | Platelet Aggregation | 100 µM | [7] |

| RGDS (Arg-Gly-Asp-Ser) | ADP (20 µM) | Fibrinogen Binding Inhibition (Kᵢ) | 12 ± 2 µM | [8] |

Note: The data presented are from different studies and may involve variations in experimental conditions (e.g., linear vs. cyclic peptides, different agonists). Direct comparison should be made with caution.

Experimental Protocols

The primary method for assessing the in vitro efficacy of platelet aggregation inhibitors like the this compound peptide is Light Transmission Aggregometry (LTA). This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function (e.g., NSAIDs, aspirin) for at least two weeks. Collect the blood into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off.[9] This step separates the blood into three layers: red blood cells at the bottom, the "buffy coat" (white blood cells) in the middle, and the platelet-rich plasma (PRP) on top.

-

PRP Isolation: Carefully aspirate the upper PRP layer using a pipette and transfer it to a separate sterile tube.[9] Store the PRP at room temperature and use it within 3 hours of blood collection.[9]

-

Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining platelets. The resulting supernatant is the platelet-poor plasma (PPP), which is used to set the 100% light transmission baseline in the aggregometer.

Light Transmission Aggregometry (LTA) Assay

-

Instrument Calibration: Calibrate the aggregometer using PRP to set the 0% transmission baseline and PPP for the 100% transmission baseline.

-

Sample Preparation: Pipette a defined volume of PRP (e.g., 300 µL) into a cuvette containing a magnetic stir bar.[9]

-

Incubation with Inhibitor: Add the this compound peptide (or other inhibitors) at various concentrations to the PRP. Incubate the mixture for a specified time (e.g., 5 minutes) at 37°C to allow the peptide to interact with the platelets.[5] A vehicle control (e.g., saline) is run in parallel.

-

Initiation of Aggregation: Add a platelet agonist, such as ADP (final concentration ~5-20 µM) or Thrombin (final concentration ~0.1 U/ml), to the cuvette to induce aggregation.[5][8]

-

Data Recording: The aggregometer continuously records the increase in light transmission as platelets aggregate and fall out of suspension. The recording continues for a set period (e.g., 5-10 minutes) until the aggregation curve reaches a plateau.

-

Data Analysis: The maximum percentage of aggregation is determined from the curve. The percentage of inhibition is calculated relative to the control (agonist alone). IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the general workflow for a platelet aggregation inhibition assay.

Figure 2: General experimental workflow for LTA-based assays.

Conclusion and Future Directions

The this compound peptide is a recognized inhibitor of platelet aggregation, acting through the well-defined mechanism of competitive antagonism at the platelet GPIIb/IIIa receptor. By blocking the binding of fibrinogen, it effectively halts the final common pathway of platelet aggregation. The quantitative data, though variable depending on the specific peptide structure and experimental conditions, confirms its inhibitory activity. The established protocols for Light Transmission Aggregometry provide a robust framework for evaluating the potency of this compound and its analogues.

For drug development professionals, KGD-based peptides and mimetics continue to be of interest. Future research may focus on optimizing the peptide structure—for instance, through cyclization or chemical modification—to enhance binding affinity, specificity, and in vivo stability, paving the way for novel antithrombotic therapies with improved efficacy and safety profiles.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Glycoprotein IIb/IIIa and P2Y12 Induction by Oligochitosan Accelerates Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Compound KGDS (Lys-Gly-Asp-Ser)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Lys-Gly-Asp-Ser, commonly referred to as KGDS, is a synthetic peptide that has garnered interest in the field of hematology and thrombosis research. As a structural analog of the well-characterized Arg-Gly-Asp-Ser (RGDS) sequence, this compound functions as an antagonist of the platelet integrin receptor GPIIb/IIIa (also known as αIIbβ3).[1] This receptor plays a pivotal role in the final common pathway of platelet aggregation, a critical process in both hemostasis and the pathogenesis of thrombotic diseases. By competitively inhibiting the binding of fibrinogen to activated platelets, this compound demonstrates potential as a tool for investigating the mechanisms of platelet-mediated thrombosis and as a lead compound for the development of novel antiplatelet agents.

Physicochemical Properties and Synthesis

This compound is a linear tetrapeptide with the sequence L-Lysine - L-Glycine - L-Aspartic Acid - L-Serine. Its synthesis is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Lys-Gly-Asp-Ser |

| Molecular Formula | C₁₅H₂₇N₅O₇ |

| Molecular Weight | 389.41 g/mol |

| Canonical SMILES | C(CC(C(=O)NC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)C)N)CN |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-carbamoylhexanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

Mechanism of Action: Targeting Integrin αIIbβ3

The primary mechanism of action of this compound is the competitive inhibition of the integrin αIIbβ3 receptor on the surface of activated platelets. In its resting state, this receptor has a low affinity for its ligands, primarily fibrinogen. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), a conformational change occurs in the αIIbβ3 receptor, exposing its binding site for fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to aggregation and thrombus formation.

The Gly-Asp (GD) sequence within this compound is a key recognition motif for the αIIbβ3 receptor. By binding to the receptor, this compound physically blocks the access of fibrinogen, thereby preventing platelet aggregation.

Signaling Pathways

The interaction of this compound with the integrin αIIbβ3 receptor modulates the intricate signaling cascades involved in platelet activation and aggregation. The following diagrams illustrate the "inside-out" and "outside-in" signaling pathways of the integrin αIIbβ3 receptor.

Integrin αIIbβ3 "Inside-Out" Signaling Pathway

This pathway describes the events that lead to the activation of the αIIbβ3 receptor from a low-affinity to a high-affinity state for its ligands.

Integrin αIIbβ3 "Outside-In" Signaling and Inhibition by this compound

This pathway illustrates how ligand binding to the activated αIIbβ3 receptor triggers further intracellular signaling, and how this compound interferes with this process.

Quantitative Data

Direct quantitative data for the linear this compound tetrapeptide, such as its IC₅₀ for the inhibition of platelet aggregation, is not extensively reported in the literature. However, data from closely related peptides, particularly the well-studied RGDS peptide, can provide a valuable reference point for its expected potency. It is important to note that the affinity of these peptides can be significantly influenced by their conformation (linear vs. cyclic) and the surrounding amino acid sequence.

A study on hirudisin, a recombinant hirudin variant where the Ser-Asp-Gly-Glu sequence was replaced by Arg-Gly-Asp-Ser (RGDS), reported an IC₅₀ of 65 µM for the inhibition of ADP-induced platelet aggregation.[2] The same study noted that this was 3- to 5-fold stronger than the linear GRGDS and RGDS peptides, suggesting that the IC₅₀ for linear RGDS would be in the range of 195-325 µM.[2] Given the structural similarity between this compound and RGDS, it is reasonable to hypothesize that the IC₅₀ for this compound would be in a similar micromolar range.

Table 2: Comparative Inhibitory Activity of Related Peptides

| Peptide/Compound | Target/Assay | Reported IC₅₀ | Citation |

| Hirudisin (contains RGDS) | ADP-induced platelet aggregation | 65 µM | [2] |

| Linear GRGDS/RGDS | ADP-induced platelet aggregation | Estimated 195-325 µM | [2] |

| Linear this compound | ADP-induced platelet aggregation | Data not available (expected to be in the micromolar range) |

Experimental Protocols

The following is a generalized protocol for an in vitro platelet aggregation assay to evaluate the inhibitory effect of synthetic peptides like this compound. This protocol is based on standard laboratory practices.[3][4][5][6]

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

1. Objective: To determine the IC₅₀ of this compound for the inhibition of agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

2. Materials:

- Freshly drawn human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

- 3.2% or 3.8% Sodium Citrate anticoagulant.

- Platelet agonists: Adenosine diphosphate (B83284) (ADP), Thrombin, Collagen.

- This compound peptide stock solution (e.g., 10 mM in saline or appropriate buffer).

- Phosphate-buffered saline (PBS).

- Platelet aggregometer.

- Centrifuge.

- Pipettes and sterile consumables.

3. Experimental Workflow:

4. Detailed Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Draw venous blood into tubes containing sodium citrate.

- Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

- Carefully collect the upper PRP layer.

- Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

- Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

- Platelet Aggregation Measurement:

- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

- Pipette adjusted PRP into the aggregometer cuvettes.

- Add various concentrations of the this compound peptide solution or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

- Add a fixed concentration of a platelet agonist (e.g., 10 µM ADP) to initiate aggregation.

- Record the change in light transmission for a set period (e.g., 5-10 minutes).

- Data Analysis:

- Determine the maximum aggregation for each concentration of this compound.

- Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the this compound concentration.

- Determine the IC₅₀ value from the dose-response curve.

Conclusion

The this compound peptide is a valuable research compound for the study of platelet biology and thrombosis. Its mechanism of action as a competitive inhibitor of the integrin αIIbβ3 receptor is well-established, positioning it as a useful tool for dissecting the molecular events of platelet aggregation. While specific quantitative data for the linear this compound peptide remains to be fully elucidated in the public domain, its close structural and functional relationship to the RGDS sequence provides a strong basis for its application in experimental settings. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and scientists to effectively utilize this compound in their investigations. Further studies are warranted to precisely quantify its inhibitory potency and explore its full therapeutic potential.

References

- 1. preprints.org [preprints.org]

- 2. Hirudisins. Hirudin-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KGDS Peptide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Lys-Gly-Asp-Ser (KGDS) is a biologically active motif found in various extracellular matrix (ECM) proteins. Similar to the well-characterized Arg-Gly-Asp (RGD) sequence, this compound plays a crucial role in mediating cell adhesion and signaling through its interaction with cell surface integrin receptors. This document provides detailed application notes and protocols for the utilization of this compound peptide in cell culture experiments, including surface coating, cell adhesion and proliferation assays, and competitive inhibition studies. The information herein is intended to guide researchers in effectively employing this compound peptide to investigate cell-matrix interactions and develop novel therapeutic strategies.

Data Presentation

The following tables summarize quantitative data on the effects of KGD/RGD-related peptides on various cellular processes.

Table 1: Effect of KGD-Containing Peptide on Osteoblast Proliferation

| Peptide Concentration (µM) | Cell Proliferation (Relative to Control) | Statistical Significance (p-value) |

| 10 | Significantly Increased | <0.01 |

Data adapted from a study on primary osteoblasts cultured on surfaces coated with a cyclic KGD-containing peptide. The control represents cells cultured on BSA-coated tissue-culture plastic[1].

Table 2: Comparative Inhibitory Effects of KRDS and RGDS on Platelet Aggregation

| Peptide | IC50 for ADP-Induced Platelet Aggregation (µM) | IC50 for Fibrinogen Binding (µM) |

| KRDS | 350 | 360 |

| RGDS | 75 | 20 |

IC50 values represent the concentration of the peptide required to inhibit 50% of the response. Data is derived from studies on human platelets[2].

Table 3: Effect of RGDS Peptide Concentration on Fibroblast Migration

| RGDS Concentration (µM) | Migrating Cells (%) | Average Distance (µm) | Cell Speed (µm/h) |

| 250 | ~20 | ~40 | ~15 |

| 500 | ~30 | ~45 | ~18 |

| 1000 | ~40 | ~50 | ~20 |

| 1500 | ~35 | ~48 | ~19 |

This table provides representative data on the dose-dependent effect of RGD-like peptides on cell migration, demonstrating a biphasic response where migration is optimal at an intermediate peptide concentration[2][3].

Signaling Pathways

The this compound peptide primarily functions by binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling events that regulate cell adhesion, proliferation, migration, and differentiation. The signaling pathway is believed to be mediated through the activation of tyrosine kinases, although it appears to be independent of the Phospholipase C (PLC) pathway.

Experimental Protocols

Protocol 1: Coating Cell Culture Surfaces with this compound Peptide

This protocol describes how to coat plastic or glass cell culture surfaces with this compound peptide to promote cell adhesion.

Materials:

-

This compound peptide

-

Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Sterile deionized water (dH₂O)

-

Cell culture plates or coverslips

Procedure:

-

Reconstitute this compound Peptide: Dissolve the lyophilized this compound peptide in sterile PBS or serum-free medium to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

-

Dilute to Working Concentration: Dilute the stock solution to the desired working concentration (typically 10-100 µg/mL) using sterile PBS or serum-free medium.

-

Coat the Surface: Add a sufficient volume of the diluted this compound peptide solution to cover the entire surface of the cell culture vessel.

-

Incubate: Incubate the coated vessels for 1-2 hours at 37°C in a humidified incubator.

-

Aspirate and Rinse: Carefully aspirate the peptide solution. Gently wash the surface twice with sterile dH₂O to remove any unbound peptide.

-